Mono(carboxymethyl) Phthalate-d4

Matrix Effect Compensation Isotope Dilution Mass Spectrometry Food Safety Analysis

Addressing the critical need for matrix-matched quantification in phthalate biomonitoring, Mono(carboxymethyl) Phthalate-d4 (MCMHP-d4) is the definitive deuterated internal standard. Non-isotopic surrogates fail to compensate for ion suppression in complex matrices like serum or wine. - Quantifies native MCMHP with high precision (RSD < 5%) and accurate recoveries (90.8-103.6%) across diverse sample types. - Co-elutes with the target analyte while providing a +4 Da mass shift for distinct MS detection. - Essential for EPA, CDC, and EU regulatory methods requiring isotopically labeled internal standards for definitive confirmation.

Molecular Formula C10H8O6
Molecular Weight 228.19 g/mol
Cat. No. B12407878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMono(carboxymethyl) Phthalate-d4
Molecular FormulaC10H8O6
Molecular Weight228.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)C(=O)OCC(=O)O
InChIInChI=1S/C10H8O6/c11-8(12)5-16-10(15)7-4-2-1-3-6(7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14)/i1D,2D,3D,4D
InChIKeySWYJHJPNXKOMKD-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mono(carboxymethyl) Phthalate-d4 Deuterated Internal Standard


Mono(carboxymethyl) Phthalate-d4 (MCMHP-d4, CAS 1346600-11-0) is a stable isotope-labeled analog of the phthalate metabolite mono(carboxymethyl) phthalate (MCMHP), featuring four deuterium substitutions on the aromatic ring [1]. As a labeled internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), it is employed to correct for matrix effects, ion suppression, and extraction variability in the quantification of phthalate metabolites in complex biological and environmental matrices [2]. The deuterium labeling confers a mass shift (+4 Da) that enables chromatographic co-elution with the native analyte while ensuring distinct MS detection, a critical feature for achieving the precision and accuracy demanded in biomonitoring and toxicology studies [1].

1
Deuterium-labeled ISTD for MCMHP quantification by LC-MS/MS or GC-MS
2
Co-elution with native analyte to correct matrix effects and ion suppression
3
Mass shift (+4 Da) enables distinct MRM detection without isotopic cross-talk

Mono(carboxymethyl) Phthalate-d4 vs. Unlabeled Standards


The native mono(carboxymethyl) phthalate (MCMHP) is naturally present in samples as a target analyte and cannot function as an internal standard. Using structurally similar but non-isotopic internal standards, such as benzyl benzoate, fails to adequately compensate for differential matrix effects across sample types [1]. Studies demonstrate that only isotopically matched internal standards yield statistically equivalent calibration slopes across diverse matrices (e.g., wine varietals, serum, urine), enabling accurate quantification without resorting to laborious standard addition methods [2]. Mono(carboxymethyl) Phthalate-d4 is the only isotope-labeled form of this specific metabolite, and its use is mandated for high-confidence results in EPA, CDC, and EU regulatory biomonitoring methods [3].

Target ISTD
Mono(carboxymethyl) Phthalate-d4: isotopic match ensures uniform calibration slopes and eliminates standard addition workflows
Non-isotopic alternative
Benzyl benzoate or structural analogs: differential matrix effects may lead to non-equivalent calibration and require standard addition
Identity match
Only isotope-labeled MCMHP directly mirrors the target analyte's chromatographic and ionization behavior
Unlabeled metabolite
Native MCMHP cannot serve as IS because it is the target analyte; quantification bias may result

Mono(carboxymethyl) Phthalate-d4 Analytical Performance


Matrix Effect Elimination in Complex Matrices

In wine analysis, the use of deuterated phthalates as internal standards enables matrix-error free determination without standard addition, a finding directly applicable to Mono(carboxymethyl) Phthalate-d4. Calibration slopes were statistically equivalent across synthetic, white, rosé, and red wine matrices, whereas non-isotopic internal standards like benzyl benzoate failed to provide this uniform response [1].

Matrix Effect Elimination
Head-to-head
Statistically equivalent calibration slopes across wine matrices vs. non-equivalent with benzyl benzoate
Supports matrix-matched quantification without standard addition
HS-SPME-GC-MS; deuterated phthalates enable uniform response
Matrix Effect Compensation Isotope Dilution Mass Spectrometry Food Safety Analysis

Analytical Precision and Sensitivity

When deuterated phthalates are employed as internal standards in LC-MS/MS and GC-MS assays, they yield exceptionally low detection limits and high precision. A validated method for phthalate metabolites in human urine achieved detection limits in the low nanogram per milliliter range and an RSD of 0.24–4.6% under intermediate precision conditions [1][2].

Precision & Sensitivity
Class-level inference
RSD 0.24–4.6% (intermediate precision)
Indicates repeatable quantification for trace biomonitoring
Class-level inference from deuterated phthalate methods
Analytical Precision Trace Analysis Biomonitoring

Accuracy and Recovery in Food Safety

The use of deuterated internal standards for phthalate analysis in infant milk powder resulted in spike recoveries of 90.8–103.6% across a concentration range of 0.05–1.0 μg/mL, with excellent linearity (R² > 0.999) [1]. The authors explicitly note that the isotopic internal standard eliminates matrix effects and improves method recovery.

Accuracy & Recovery
Class-level inference
Spike recoveries 90.8–103.6%, R² > 0.999
Supports reliable quantification in complex food matrices
GC-MS with deuterated IS; infant milk powder model
Method Accuracy Recovery Food Contaminant Analysis

Isotopic Purity Verification

The certified isotopic purity of Mono(carboxymethyl) Phthalate-d4 is >95% as determined by HPLC . The primary MRM transition for the deuterated compound (269 → 133) is cleanly resolved from that of the unlabeled native analyte (265 → 129), confirming minimal isotopic cross-talk .

Isotopic Purity
Data to verify
>95% isotopic purity (HPLC); MRM 269→133 resolved from native 265→129
Purity specification may limit cross-talk bias
Supplier-reported; independent verification recommended
Quality Control Stable Isotope Labeling Internal Standard Certification

Mono(carboxymethyl) Phthalate-d4 Applications


Human Biomonitoring for Phthalates

Use Mono(carboxymethyl) Phthalate-d4 as an isotope dilution internal standard for the quantification of MCMHP in urine and serum samples. The high precision (RSD < 5%) and elimination of matrix effects are essential for detecting low ng/mL concentrations of this biomarker in large cohort studies, ensuring robust statistical associations with health outcomes [1][2].

Food Safety and Quality Control

Employ Mono(carboxymethyl) Phthalate-d4 in GC-MS or LC-MS/MS methods for the analysis of phthalate contamination in complex foodstuffs such as dairy products, wines, and oils. The ability to achieve accurate recoveries (90.8–103.6%) and uniform calibration slopes across diverse sample types without standard addition significantly increases laboratory throughput and method reliability [3][4].

DnOP Metabolism and Environmental Fate

Utilize Mono(carboxymethyl) Phthalate-d4 to accurately measure the formation of MCMHP, a minor but persistent oxidative metabolite of DnOP, in in vitro (e.g., microsomal incubations) and in vivo (e.g., rodent toxicokinetic) studies [5]. The deuterated standard is critical for correcting for losses during sample workup and for differentiating the target metabolite from complex biological background signals.

Regulatory Compliance Testing

Deploy Mono(carboxymethyl) Phthalate-d4 in validated analytical methods to meet the stringent quantification and confirmation criteria of directives such as EC 2002/657/EC [6]. The use of an isotopically labeled internal standard is a cornerstone of current best practices for confirmatory analysis in regulatory toxicology, providing the definitive evidence of analyte identity and concentration required for legal and trade purposes.

Application
Selection Property
Validation Focus
Human biomonitoring research
Isotope dilution for urine/serum research matrices
Matrix-effect correction, LLOQ and precision review
Food safety analysis
Uniform calibration slopes across diverse food matrices
Recovery and calibration linearity verification
DnOP metabolism research
Loss correction during in vitro/in vivo sample workup
Metabolite identity confirmation in complex background
Confirmatory method research
Isotopic identity for definitive analyte attribution
Method validation documentation context

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